Methyl 3-(4-hydroxyphenyl)propionate (CAS: 5597-50-2) is the methyl ester of phloretic acid, a naturally occurring phenolic compound. It serves as a key intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and polymers. Its primary procurement value lies in the ester functionality, which modifies the physical properties and chemical reactivity of the parent phloretic acid, offering distinct advantages in processability and handling for specific synthetic applications.
Substituting Methyl 3-(4-hydroxyphenyl)propionate with its parent carboxylic acid, phloretic acid, is a common but flawed procurement strategy. This substitution fundamentally alters key process parameters. The free carboxylic acid group in phloretic acid introduces issues with solubility in non-polar organic solvents, increases the melting point significantly, and presents a different reactivity profile, requiring different catalysts or protection strategies for reactions involving the phenolic hydroxyl group. These differences mean that process protocols developed for the methyl ester are not directly transferable, leading to failed syntheses, lower yields, and complex purification challenges.
Methyl 3-(4-hydroxyphenyl)propionate exists as a low-melting solid, with a melting point of 39-41 °C. This is a stark contrast to its parent carboxylic acid, phloretic acid, which is a crystalline solid with a much higher melting point of 129-131 °C. This ~90 °C difference is critical for handling and processing.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 39-41 °C |
| Comparator Or Baseline | Phloretic Acid: 129-131 °C |
| Quantified Difference | ~90 °C lower |
| Conditions | Standard atmospheric pressure, literature values. |
The lower melting point allows for handling as a liquid with gentle heating, simplifying transfers, enabling solvent-free reactions, and improving miscibility in melt-processing applications like polymer synthesis.
Methyl 3-(4-hydroxyphenyl)propionate is documented as soluble in chloroform and methanol. In contrast, its parent compound, phloretic acid, is only slightly soluble in water and ether. This improved solubility profile for the methyl ester is a direct result of masking the polar carboxylic acid group, making it more compatible with a wider range of organic reaction media.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in chloroform and methanol |
| Comparator Or Baseline | Phloretic Acid: Slightly soluble in water and ether |
| Quantified Difference | Qualitatively higher solubility in common non-polar/moderately polar organic solvents |
| Conditions | Standard laboratory conditions. |
Improved organic solvent solubility allows for more versatile reaction conditions, easier purification by extraction, and the ability to prepare more concentrated solutions, improving process efficiency and reducing solvent volume.
The methyl ester functionality serves as a protecting group for the carboxylic acid, allowing for selective reactions at the phenolic hydroxyl. A clear example is its use in Williamson etherification with 1,2-dibromoethane to synthesize the diester monomer Dimethyl 3,3'-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate. Attempting this reaction with phloretic acid would lead to competitive and undesirable side reactions at the more acidic carboxylic acid proton, preventing efficient monomer formation.
| Evidence Dimension | Reactivity in Williamson Etherification |
| Target Compound Data | Successfully undergoes etherification at the phenolic -OH to form a key polyester monomer. |
| Comparator Or Baseline | Phloretic Acid: Would undergo deprotonation at the more acidic carboxylic acid, leading to side-products and preventing desired etherification. |
| Quantified Difference | Enables a specific synthetic pathway not feasible with the parent acid. |
| Conditions | Williamson etherification conditions (e.g., base, alkyl halide). |
For multi-step syntheses requiring modification of the phenol group, procuring the methyl ester eliminates the need for a separate protection/deprotection sequence for the carboxylic acid, saving process steps, time, and cost.
Leveraging its protected carboxylic acid and reactive phenol, this compound is a validated starting material for specialty monomers. Its use in Williamson etherification to produce di-ester monomers is a direct pathway to novel, high-performance copolyesters for advanced materials applications.
The compound's structure is a building block for more complex active pharmaceutical ingredients (APIs). For example, it serves as an intermediate in the synthesis of anti-inflammatory agents like Naproxen derivatives, where the ester group facilitates subsequent chemical transformations.
The increased lipophilicity of the methyl ester compared to phloretic acid suggests potentially improved skin permeation, a critical factor for transdermal delivery. This makes it a candidate for formulations where delivery of the phenolic antioxidant moiety into the skin is desired.
Irritant